molecular formula C8H19N3S B8762362 1-(3-(Dimethylamino)propyl)-3-ethylthiourea CAS No. 35542-99-5

1-(3-(Dimethylamino)propyl)-3-ethylthiourea

Cat. No.: B8762362
CAS No.: 35542-99-5
M. Wt: 189.32 g/mol
InChI Key: PFUBBBJVHVTSPB-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-N’-ethylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-(Dimethylamino)propyl]-N’-ethylthiourea can be synthesized through the reaction of N,N-dimethylpropanediamine with carbon disulfide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for N-[3-(Dimethylamino)propyl]-N’-ethylthiourea typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]-N’-ethylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Halogenated compounds or alkylating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioureas depending on the reagents used.

Scientific Research Applications

N-[3-(Dimethylamino)propyl]-N’-ethylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]-N’-ethylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,3-diaminopropane: Similar in structure but lacks the thiourea group.

    N,N-Dimethylpropylthiourea: Similar but with different alkyl substituents.

    N-Ethyl-N’-phenylthiourea: Similar thiourea structure with different substituents.

Uniqueness

N-[3-(Dimethylamino)propyl]-N’-ethylthiourea is unique due to its specific combination of dimethylamino and ethyl groups attached to the thiourea moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

35542-99-5

Molecular Formula

C8H19N3S

Molecular Weight

189.32 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-3-ethylthiourea

InChI

InChI=1S/C8H19N3S/c1-4-9-8(12)10-6-5-7-11(2)3/h4-7H2,1-3H3,(H2,9,10,12)

InChI Key

PFUBBBJVHVTSPB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NCCCN(C)C

Origin of Product

United States

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